1-Methylazetidine-3-sulfonyl chloride

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The chemistry of azetidine derivatives, particularly the related β-lactam (azetidin-2-one) ring system, has historical roots dating back to 1907 with the reaction of Schiff bases from anilines and aldehydes. chemrxiv.org However, the broader exploration of the saturated azetidine scaffold gained momentum later. A key milestone was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis in 1955. rsc.org The synthesis of azetidine rings has historically presented challenges due to their intrinsic ring strain, making them less explored than their three-membered (aziridine) or five-membered (pyrrolidine) counterparts. rsc.orgnih.gov Over the past few decades, significant advancements have been made in synthetic methodologies, including cyclization, cycloaddition, and ring expansion reactions, making diversely functionalized azetidines more accessible for research. rsc.org

Significance of Azetidine Scaffolds in Modern Organic Synthesis and Molecular Design

Azetidine scaffolds are increasingly important in modern molecular design, particularly in medicinal chemistry. rsc.org The four-membered ring imparts a considerable degree of molecular rigidity, a desirable trait for optimizing the binding of a molecule to its biological target. enamine.net This conformational restriction can lead to higher binding affinity and improved selectivity. enamine.net The ring strain of azetidines, approximately 25.4 kcal/mol, is intermediate between that of the more reactive aziridines and the more stable pyrrolidines, providing a balance of stability and controlled reactivity. rsc.org

The incorporation of an azetidine moiety can significantly improve the physicochemical properties of drug candidates, such as metabolic stability and solubility. mdpi.com For these reasons, the azetidine ring is considered a "privileged scaffold" and is found in several approved drugs, including the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib. rsc.orgenamine.net The development of new synthetic methods continues to expand the utility of azetidines as versatile building blocks for creating novel chemical structures. chemrxiv.org

Fundamental Reactivity and Synthetic Utility of Sulfonyl Chloride Functionality

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as important intermediates in organic synthesis. wikipedia.org The sulfur atom in a sulfonyl chloride is highly electrophilic, making the group susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for their primary synthetic application: the formation of sulfonamides and sulfonate esters.

The most common transformation of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides, a functional group prevalent in many pharmaceuticals. wikipedia.org This reaction typically proceeds readily in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, sulfonyl chlorides react with alcohols to yield sulfonate esters. wikipedia.org In contrast to the more stable sulfonyl fluorides, sulfonyl chlorides are more reactive, making them powerful reagents for a variety of chemical couplings. wikipedia.org Their utility as precursors to a wide range of biologically active molecules makes them indispensable tools in drug discovery and development. mdpi.com

Research Scope and Focus on 1-Methylazetidine-3-sulfonyl chloride within Azetidine Sulfonyl Chloride Chemistry

Within the broader class of azetidine-based reagents, this compound is a specialized building block that combines the structural features of a compact, N-alkylated heterocyclic ring with a highly reactive electrophilic handle. While specific research on this exact molecule is not extensively documented in mainstream literature, its chemical utility can be inferred from the well-established principles of its constituent parts.

The primary research application of this compound is as a reactant for introducing the 1-methylazetidin-3-ylsulfonyl moiety into larger molecules. Its reaction with various amines or alcohols would yield a diverse library of sulfonamides and sulfonate esters, respectively, each bearing the N-methylated azetidine core. This allows for the systematic exploration of this particular scaffold in areas such as medicinal chemistry, where the introduction of small, rigid, polar groups is a key strategy for optimizing lead compounds.

The synthesis of such a compound would likely involve the oxidative chlorination of a precursor like 1-methylazetidine-3-thiol or the treatment of 1-methylazetidine-3-sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, common methods for preparing sulfonyl chlorides. google.comresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₄H₈ClNO₂S |

| Molecular Weight | 169.63 g/mol |

| SMILES | CN1CC(C1)S(=O)(=O)Cl |

| InChI Key | RZZYJBSCAQVXSL-UHFFFAOYSA-N |

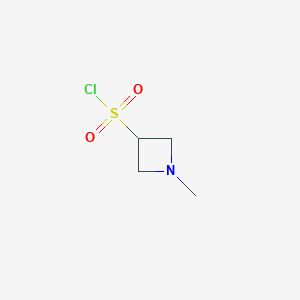

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8ClNO2S |

|---|---|

Molecular Weight |

169.63 g/mol |

IUPAC Name |

1-methylazetidine-3-sulfonyl chloride |

InChI |

InChI=1S/C4H8ClNO2S/c1-6-2-4(3-6)9(5,7)8/h4H,2-3H2,1H3 |

InChI Key |

VVIMYAWTFZOMKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Understanding of 1 Methylazetidine 3 Sulfonyl Chloride

Nucleophilic Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is central to the chemical transformations of 1-Methylazetidine-3-sulfonyl chloride, allowing for the facile introduction of the 1-methylazetidine-3-sulfonyl moiety onto various molecular scaffolds. The sulfur atom in the sulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, rendering it the primary site for nucleophilic substitution.

The reaction of this compound with primary and secondary amines is a cornerstone of its reactivity, yielding the corresponding sulfonamides. cbijournal.com This transformation is widely employed in medicinal chemistry to synthesize compounds with diverse biological activities. acs.org The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. cbijournal.com

The general protocol involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen atom by the base to afford the stable sulfonamide product. libretexts.org The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine coupling partner. researchgate.netprinceton.edu

Table 1: Representative Reactions of this compound with Amines

| Amine Nucleophile | Product |

|---|---|

| Ammonia (NH₃) | 1-Methylazetidine-3-sulfonamide |

| Methylamine (B109427) (CH₃NH₂) | N,1-Dimethylazetidine-3-sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-1-methylazetidine-3-sulfonamide |

| Piperidine (C₅H₁₀NH) | 1-[(1-Methylazetidin-3-yl)sulfonyl]piperidine |

Beyond amines, the electrophilic sulfur center of this compound readily reacts with other classes of nucleophiles, including those centered on oxygen, sulfur, and carbon atoms.

Oxygen Nucleophiles: Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters. libretexts.org In the case of this compound, reaction with an alcohol (R-OH) in the presence of a base like pyridine yields the corresponding alkyl 1-methylazetidine-3-sulfonate. This reaction is analogous to sulfonamide formation and proceeds by nucleophilic attack of the alcohol's oxygen on the sulfur atom. libretexts.org The resulting sulfonate esters are themselves valuable functional groups, known for being excellent leaving groups in subsequent nucleophilic substitution reactions. libretexts.org

Sulfur Nucleophiles: Thiols (R-SH) are potent nucleophiles and react with sulfonyl chlorides to produce thiosulfonates. chemistrysteps.com The reaction of this compound with a thiol would yield an S-alkyl or S-aryl 1-methylazetidine-3-thiosulfonate. The high nucleophilicity of sulfur ensures this reaction proceeds efficiently. chemistrysteps.com

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX) or organozinc compounds, can act as carbon nucleophiles, attacking the sulfonyl chloride group to form sulfones. researchgate.net This reaction creates a new sulfur-carbon bond, affording a 3-alkylsulfonyl-1-methylazetidine or 3-arylsulfonyl-1-methylazetidine, depending on the nature of the organometallic reagent used.

Table 2: Reactions of this compound with O, S, and C Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Oxygen | Ethanol (CH₃CH₂OH) | Sulfonate Ester |

| Sulfur | Ethanethiol (CH₃CH₂SH) | Thiosulfonate |

| Carbon | Phenylmagnesium bromide (C₆H₅MgBr) | Sulfone |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions.

The formation of sulfonamides and sulfonate esters from the sulfonyl chloride group proceeds via a bimolecular nucleophilic substitution mechanism at the sulfur atom (SN-S). nih.gov The reaction is generally considered to be a concerted, SN2-like process involving a single transition state. nih.gov In this mechanism, the incoming nucleophile (amine or alcohol) attacks the electrophilic sulfur atom, and the chloride ion departs simultaneously. nih.gov Computational studies on analogous arenesulfonyl chlorides support a pathway proceeding through a single trigonal bipyramidal transition state. nih.govnih.gov An alternative stepwise mechanism, involving the formation of a hypervalent sulfurane intermediate (an addition-elimination mechanism), is also possible and its prevalence can be influenced by the nucleophile, substrate, and solvent. mdpi.comscispace.com

The mechanism for the ring-opening of the azetidine (B1206935) moiety is typically an SN2-type pathway. acs.org Following activation of the azetidine nitrogen by a Brønsted or Lewis acid, the ring carbons become more electrophilic. A nucleophile then performs a backside attack on one of the ring carbons, leading to inversion of stereochemistry at that center and cleavage of the C-N bond to relieve ring strain. acs.orgnih.gov The choice of which carbon is attacked (regioselectivity) is governed by a combination of minimizing steric hindrance and stabilizing electronic effects in the transition state. magtech.com.cn

Transition State Analysis in Bond-Forming Reactions

Bond-forming reactions involving this compound predominantly occur at the sulfur atom of the sulfonyl chloride group. Nucleophilic attack on this electrophilic center is a key step in the formation of sulfonamides, sulfonates, and other sulfur(VI) derivatives. The mechanism of these reactions can be understood by analyzing the transition states involved.

In general, the hydrolysis and aminolysis of sulfonyl chlorides are proposed to proceed through a concerted (SN2-like) or a stepwise mechanism involving a trigonal-bipyramidal intermediate. iupac.org For this compound, a concerted mechanism is likely favored in many cases, where the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. The transition state for such a reaction would involve a pentacoordinate sulfur center.

Computational studies on related sulfonyl chlorides suggest that the geometry of the transition state can be influenced by the nature of the nucleophile and the solvent. mdpi.com For instance, in the reaction with amines, a second molecule of the amine or a solvent molecule may act as a general base, facilitating the removal of a proton from the attacking amine in the transition state. iupac.org

The strained azetidine ring is expected to have a notable impact on the stability and geometry of the transition state. The electron-withdrawing nature of the sulfonyl group can influence the puckering of the azetidine ring, and this, in turn, can affect the accessibility of the electrophilic sulfur center to incoming nucleophiles.

Table 1: Hypothetical Computational Data for Transition State Geometries in Reactions of this compound with Various Nucleophiles

| Nucleophile | Proposed Mechanism | Key Interatomic Distances in Transition State (Å) | Calculated Activation Energy (kcal/mol) |

| H₂O | SN2-like | S-O: 2.1, S-Cl: 2.4 | 15-20 |

| NH₃ | SN2-like with general base assistance | S-N: 2.2, S-Cl: 2.5 | 10-15 |

| CH₃OH | SN2-like | S-O: 2.1, S-Cl: 2.4 | 14-18 |

Note: The data in this table is illustrative and based on general principles of sulfonyl chloride reactivity. Specific computational studies on this compound are not currently available in the cited literature.

Stereochemical Control Mechanisms

The stereochemistry of reactions involving this compound is of significant interest, particularly concerning the stereocenter at the C3 position if the azetidine ring is appropriately substituted. The stereochemical outcome of nucleophilic substitution at the sulfonyl chloride group is generally not affected by the chirality at C3, as the reaction occurs at the sulfur center, which is remote from the stereogenic carbon.

However, the stereochemistry of the azetidine ring can play a crucial role in reactions that involve the ring itself. For example, in nucleophilic ring-opening reactions, the stereochemistry of the substituents on the ring will dictate the stereochemical course of the reaction, often proceeding with inversion of configuration at the site of nucleophilic attack.

In the context of synthesizing chiral azetidine derivatives, stereochemical control can be achieved through various strategies:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors for the synthesis of the azetidine ring is a common approach to obtain chiral products.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the azetidine ring or in its subsequent functionalization. For instance, chiral phosphoric acid-catalyzed multicomponent reactions have been used to access tetrahydroquinoline-fused azetidines with high diastereocontrol and enantioselectivity. researchgate.net

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a substrate can direct the stereochemical outcome of a reaction. For example, the iodocyclization of homoallyl amines can lead to the stereoselective synthesis of cis-azetidine derivatives. rsc.org

The stereospecificity observed in certain photocycloaddition reactions to form azetidines, such as the reaction of N-(arylsulfonyl)imines with styrenyl alkenes, is attributed to the reaction proceeding through a singlet state exciplex, which leads to a concerted cycloaddition. nih.gov

Table 3: Factors Influencing Stereochemical Outcomes in Azetidine Chemistry

| Influencing Factor | Reaction Type | Stereochemical Outcome | Mechanistic Rationale |

| Chiral Auxiliary | Nucleophilic substitution | High diastereoselectivity | Steric hindrance from the auxiliary directs the approach of the nucleophile. |

| Chiral Catalyst | [2+2] Cycloaddition | High enantioselectivity | The catalyst creates a chiral environment around the reactants. |

| Substrate Conformation | Ring formation via intramolecular cyclization | Diastereoselectivity (e.g., cis/trans) | The preferred conformation of the acyclic precursor influences the trajectory of the intramolecular attack. researchgate.net |

Note: This table outlines general principles of stereochemical control in azetidine chemistry, which can be applied to understand potential stereoselective reactions involving derivatives of this compound.

Applications of 1 Methylazetidine 3 Sulfonyl Chloride in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The unique structural and electronic properties of sulfonyl-activated azetidines make them powerful building blocks for constructing intricate molecular frameworks. Their ability to undergo controlled ring-opening and further functionalization provides access to a diverse range of chemical structures that are otherwise difficult to synthesize.

Functionalized azetidine (B1206935) scaffolds serve as key precursors for the synthesis of diverse and complex heterocyclic systems. Through strategic functional group manipulations, a single azetidine core can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov A common synthetic approach begins with a densely functionalized azetidine, which is then subjected to a series of reactions to build the desired complex structure.

For instance, a synthetic sequence can start with the reduction of a nitrile group on the azetidine ring to a primary amine. This amine can then be protected, for example, with an o-nitrobenzenesulfonyl group, to yield a stable intermediate. This intermediate is a versatile precursor that can be used to access multiple unique molecular scaffolds. nih.gov By leveraging different reaction pathways on this common intermediate, chemists can generate significant skeletal diversity, leading to the formation of novel fused and spirocyclic systems. nih.gov

Table 1: Representative Complex Scaffolds from Azetidine Precursors

| Scaffold Type | Synthetic Strategy | Starting Material | Reference |

|---|---|---|---|

| Fused Heterocycle | Intramolecular cyclization | Functionalized N-sulfonyl azetidine | nih.gov |

| Bridged System | Multi-step functional group pairing | Densely functionalized azetidine | nih.gov |

This table is interactive. Click on the headers to sort.

1-Methylazetidine-3-sulfonyl chloride is part of a broader class of activated azetidines used to prepare highly functionalized derivatives. The sulfonyl group enhances the reactivity of the azetidine ring, making it a valuable synthon in medicinal chemistry and materials science. researchgate.netnih.gov

One robust method for creating functionalized N-sulfonylazetidines involves a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. This process allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the azetidine structure, yielding α-carbonylated N-sulfonylazetidines. nih.gov This strategy is particularly powerful because the α-bromopyrrolidinone precursors can be readily obtained from inexpensive and available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

Furthermore, related compounds like azetidine sulfonyl fluorides (ASFs) have been developed as versatile reagents for generating novel 3,3-disubstituted azetidine derivatives, which are valuable pharmacophores. nih.gov These reagents can undergo selective reactions to introduce aryl and amino groups onto the azetidine ring, highlighting the adaptability of sulfonyl-activated azetidines in creating diverse molecular libraries for drug discovery. nih.gov

Contributions to Polymer Chemistry

The high ring strain of the azetidine ring makes it an excellent candidate for ring-opening polymerization (ROP), a process that forms the basis for creating a variety of commercially important polymers. researchgate.netresearchgate.net The presence of an N-sulfonyl group, as in this compound, activates the monomer for specific types of controlled polymerization.

N-sulfonyl azetidines are particularly well-suited as monomers for anionic ring-opening polymerization (AROP). researchgate.net The electron-withdrawing sulfonyl group activates the nitrogen atom, facilitating nucleophilic attack and ring opening, which is the key step in polymerization. The AROP of N-(methanesulfonyl)azetidine (MsAzet) represents a primary example of this process. researchgate.net

The polymerization is typically initiated by a suitable nucleophile and proceeds in a chain-growth manner. Research has shown that the polymerization of MsAzet is first-order with respect to the monomer concentration, and the number of active chain ends remains constant throughout the reaction. However, the process can be complicated by chain transfer reactions. Deprotonation of the methanesulfonyl group can occur, creating a new anionic site that can initiate another polymer chain, leading to the formation of branched polymers. researchgate.net While cationic ring-opening polymerization (CROP) is also a known mechanism for azetidines, the N-sulfonyl group specifically directs the monomer towards anionic pathways. researchgate.netresearchgate.net

The ring-opening polymerization of N-sulfonyl azetidines leads to the formation of polymers with repeating sulfonamide units in their backbones. These poly(sulfonamide)s are an important class of functional materials. The AROP of N-(methanesulfonyl)azetidine, for instance, yields a branched polymer, p(MsAzet), with a unique structure resulting from the aforementioned chain transfer mechanisms. researchgate.net

The properties of these polymers can be tailored by the choice of monomer and polymerization conditions. For example, the ring-opening copolymerization of N-sulfonyl aziridines (a related three-membered ring system) with other monomers like cyclic thioanhydrides has been used to produce well-defined poly(thioester sulfonamide)s. nih.gov This approach allows for the creation of novel block copolymers with highly alternating structures and controlled molecular weights. nih.gov Similar strategies applied to N-sulfonyl azetidines could provide access to a wide range of functional polymeric materials incorporating azetidine sulfonamide units, suitable for various applications in materials science.

Table 2: Polymerization Data for N-(methanesulfonyl)azetidine (MsAzet)

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Polymerization Type | Anionic Ring-Opening Polymerization (AROP) | Controlled polymerization mechanism | researchgate.net |

| Kinetics | First-order with respect to monomer | Predictable reaction rate | researchgate.net |

| Polymer Structure | Branched | Chain transfer to the sulfonyl group occurs | researchgate.net |

This table is interactive. Click on the headers to sort.

Development of Novel Chemical Methodologies and Reagents

The reactivity of this compound and related compounds has spurred the development of new synthetic methods and reagents. Sulfonyl chlorides are well-established as important building blocks and reagents for installing sulfonyl groups and can be converted into a variety of sulfonyl derivatives. mdpi.comresearchgate.net

The unique combination of a strained ring and a highly reactive sulfonyl chloride group in a single molecule offers opportunities for novel transformations. For example, the development of azetidine sulfonyl fluorides (ASFs) as alternatives to sulfonyl chlorides has opened new avenues in synthesis. ASFs are more stable than their chloride counterparts but can be selectively activated to generate azetidine carbocations. These intermediates can be trapped by various nucleophiles to create novel 3,3-substituted azetidine motifs that are of significant interest in medicinal chemistry. nih.gov This divergent reactivity, where the same precursor can be directed toward different products under mild conditions, underscores the value of sulfonyl-activated azetidines in developing new chemical methodologies for accessing innovative chemical space. nih.gov

Structural Characterization and Conformational Analysis of 1 Methylazetidine 3 Sulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for determining the intricate structural details of 1-Methylazetidine-3-sulfonyl chloride and its analogs. These techniques offer precise information on connectivity, molecular mass, and the nature of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, HSQC, ROESY, NOESY)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of azetidine (B1206935) derivatives. While specific spectral data for this compound is not extensively published, analysis of related compounds allows for the prediction of its key NMR characteristics. nih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons and the protons of the azetidine ring. The protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group would appear as a deshielded multiplet. acdlabs.com For instance, in related sulfonyl chloride compounds, this downfield shift is observed around 3.68 ppm. acdlabs.com The ¹³C NMR spectrum would complement this by showing characteristic shifts for the methyl carbon, the azetidine ring carbons, with the carbon bearing the sulfonyl chloride group being the most downfield. nih.gov

¹⁵N and ¹⁹F NMR: ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring. nih.gov The chemical shifts are sensitive to substitution and ring strain. japsonline.com While not naturally present in this compound, the introduction of fluorine atoms in derivatives allows for ¹⁹F NMR studies. This technique is highly sensitive and can be used to probe subtle structural and conformational changes. pharma-industry-review.comrsc.org Azetidine sulfonyl fluorides have been synthesized and studied, demonstrating the utility of this approach. nih.govnih.gov

2D NMR Techniques:

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating proton signals with their directly attached carbon or nitrogen atoms, confirming the assignments made in 1D spectra. nih.govresearchgate.nethmdb.canih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These techniques are vital for conformational analysis. They detect through-space interactions between protons, providing insights into their spatial proximity. columbia.edublogspot.comreddit.comresearchgate.net This information is key to determining the puckering of the azetidine ring and the relative orientation of its substituents. researchgate.netresearchgate.net For small molecules, NOESY is generally preferred, while ROESY is often used for medium-sized molecules where the NOE may be close to zero. columbia.edureddit.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.5 - 3.0 | ~40 - 45 |

| CH₂ (C2, C4) | ~3.5 - 4.5 | ~55 - 65 |

| CH (C3) | ~4.0 - 5.0 | ~65 - 75 |

Mass Spectrometry (HRMS, ESI) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight and to study the fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for accurate mass determination by HRMS. nih.gov The fragmentation of azetidine derivatives can be complex. nih.gov For sulfonyl chlorides, a characteristic fragmentation involves the loss of the SO₂Cl group or cleavage of the azetidine ring. acdlabs.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments. acdlabs.commiamioh.edu

Table 2: Expected HRMS Fragmentation Ions for this compound

| Ion | Formula | Description |

|---|---|---|

| [M+H]⁺ | C₄H₉ClNO₂S⁺ | Protonated molecular ion |

| [M-Cl]⁺ | C₄H₈NO₂S⁺ | Loss of chlorine radical |

| [M-SO₂Cl]⁺ | C₄H₈N⁺ | Loss of sulfonyl chloride radical |

| [M-SO₂]⁺ | C₄H₈NCl⁺ | Loss of sulfur dioxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl chloride group. acdlabs.com Specifically, strong bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂Cl | Asymmetric S=O stretch | 1370 - 1410 |

| SO₂Cl | Symmetric S=O stretch | 1166 - 1204 |

| C-H (alkane) | Stretch | 2800 - 3000 |

| S-Cl | Stretch | Around 375 |

Source: acdlabs.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Studies on related compounds, such as N-substituted azetidine sulfonyl fluorides, have been reported, revealing details of their solid-state conformations. acs.org These structures confirm the non-planar, puckered nature of the four-membered azetidine ring and provide precise measurements of the geometry around the sulfonyl group. nih.govmdpi.com Such data serve as a crucial benchmark for computational models and for understanding the conformational dynamics in solution.

Conformational Analysis of the Azetidine Ring and Sulfonyl Moiety

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. rsc.orgrsc.orgnih.gov The degree of puckering, often described by a dihedral angle, is influenced by the nature and orientation of the substituents on the ring. rsc.orgnih.govresearchgate.net Electron diffraction studies on the parent azetidine molecule revealed a dihedral angle of 37°. rsc.org

Computational and Theoretical Investigations of 1 Methylazetidine 3 Sulfonyl Chloride Chemistry

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies are fundamental to deciphering the intrinsic properties of 1-Methylazetidine-3-sulfonyl chloride. These methods offer insights into the electron distribution, molecular orbital energies, and the energetic landscape of potential reactions, which collectively govern its chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

Density Functional Theory (DFT) has become a primary tool for investigating the reaction energetics and pathways of complex organic molecules. For this compound, DFT calculations are employed to model its reactions with various nucleophiles. These calculations can determine the activation energies (ΔG‡) and reaction enthalpies (ΔH) for competing pathways, such as nucleophilic substitution at the sulfur atom versus reactions involving the azetidine (B1206935) ring.

A key area of investigation is the competition between direct substitution to form sulfonamides or sulfonate esters and potential ring-opening or elimination pathways driven by the inherent strain of the azetidine ring. nih.gov DFT models can map the potential energy surface for these reactions, identifying transition state structures and intermediates. For instance, calculations on analogous azetidine sulfonyl fluorides have shown that the activation energy for extrusion of the sulfonyl group is influenced by the heterocyclic ring, a finding that directs expectations for the more reactive sulfonyl chloride. nih.govacs.org

Below is an illustrative table representing typical data obtained from DFT calculations on the reaction of a generic azetidine sulfonyl halide with a nucleophile, showcasing the comparison of different reaction pathways.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| SN2 at Sulfur | 0.0 | +15.2 | -25.8 | 15.2 |

| Ring Opening | 0.0 | +22.5 | -10.4 | 22.5 |

| Elimination | 0.0 | +18.9 | -15.1 | 18.9 |

| Note: Data are illustrative and based on typical values for related systems. |

These energetic profiles allow chemists to predict which products are kinetically and thermodynamically favored under specific conditions.

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio (from first principles) methods, while often more computationally intensive than DFT, provide a high level of theory for probing the electronic structure of molecules. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate descriptions of the molecular geometry and electronic properties of this compound. rsc.org

These calculations are crucial for predicting spectroscopic parameters, which can then be compared with experimental data for validation. For example, ab initio methods can predict NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transition energies (UV-Vis spectroscopy). nih.gov Such predictions are invaluable for confirming the structure of reaction products and intermediates. For the azetidine radical cation, ab initio calculations have successfully predicted its planar ring structure and hyperfine coupling constants, demonstrating the power of these methods to describe the nuanced electronic environment of strained heterocycles. rsc.org

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling provides a step-by-step reconstruction of reaction mechanisms that are often difficult to probe experimentally. For this compound, this involves modeling the interaction with nucleophiles, solvents, and catalysts to understand how these factors influence the reaction outcome.

The reactivity of sulfonyl chlorides is distinct from that of the more stable sulfonyl fluorides. nih.gov While azetidine sulfonyl fluorides have been shown to act as precursors to azetidinyl carbocations through a defluorosulfonylation (deFS) process, the corresponding sulfonyl chloride is expected to be a more potent electrophile for direct nucleophilic attack at the sulfur center. nih.govacs.org

Computational models can elucidate the fine details of the transition states for these competing reactions. For a standard SN2-type reaction at the sulfur atom, the model would show the approaching nucleophile and the departing chloride ion in a trigonal bipyramidal geometry around the sulfur. In contrast, a mechanism involving the azetidine ring might proceed through a transition state where the C-N or C-C bonds of the ring are significantly distorted. The calculated geometries and charge distributions of these transition states provide deep insight into the factors controlling selectivity. The inherent ring strain of the azetidine system is a critical factor that computational models must accurately represent, as it can provide a thermodynamic driving force for ring-opening reactions. nih.gov

Perspectives and Future Research Directions

Emerging Synthetic Strategies for Azetidine (B1206935) Sulfonyl Chlorides

The synthesis of azetidine derivatives is often challenging due to the high energy of the transition states leading to the strained four-membered ring. bham.ac.uk Consequently, the development of mild and efficient synthetic routes to azetidine sulfonyl chlorides, including 1-methylazetidine-3-sulfonyl chloride, is a critical area of research.

Current methods for preparing sulfonyl chlorides often involve oxidative chlorination of various sulfur-containing compounds like thiols or the reaction of diazonium salts with sulfur dioxide and a chlorine source. rsc.orggoogleapis.com However, these conditions may not be compatible with the sensitive azetidine ring. Future strategies are likely to focus on milder reagents and reaction conditions.

Key Emerging Approaches:

Late-Stage Functionalization: A promising direction is the development of methods for the direct sulfonylchlorination of pre-formed 1-methylazetidine. This could involve novel C-H activation techniques or electrophilic substitution reactions tailored for strained heterocyclic systems.

Novel Precursors: The use of azetidine sulfonyl fluorides (ASFs) as stable precursors could be adapted. acs.orgnih.govchemrxiv.org While sulfonyl fluorides are generally more stable than sulfonyl chlorides, methods to convert them to the more reactive chloride under mild conditions could provide a viable synthetic pathway. acs.orgnih.gov

Cycloaddition Reactions: Intermolecular [2+2] cycloadditions could offer a direct route to the azetidine ring core, incorporating the necessary functionality for subsequent conversion to the sulfonyl chloride group. rsc.org

A comparative table of potential synthetic precursors highlights the trade-offs involved:

| Precursor Type | Potential Advantages | Potential Challenges |

| 1-Methylazetidine | Direct functionalization | Ring stability, regioselectivity |

| Azetidine Sulfonic Acids | Milder conversion to sulfonyl chloride | Synthesis of the sulfonic acid precursor |

| Azetidine Sulfonyl Fluorides | Higher stability and easier handling | Requires conversion to sulfonyl chloride |

| Homoallylic Amines | Ring formation via cyclization | Stereocontrol, multi-step process |

Discovery of New Reactivity Modes and Transformations

The reactivity of this compound is expected to be dominated by two key features: the electrophilic sulfur center of the sulfonyl chloride and the strained azetidine ring. While reactions with nucleophiles to form sulfonamides and sulfonate esters are standard for sulfonyl chlorides, the strained ring introduces the possibility of novel transformations.

Research on analogous azetidine sulfonyl fluorides has revealed an unusual defluorosulfonylation (deFS) reaction pathway. chemrxiv.orgnih.gov Under mild thermal activation, these compounds can act as precursors to carbocations, which can then be trapped by a wide range of nucleophiles. acs.orgnih.gov This reactivity is distinct from the typical Sulfur-Fluoride Exchange (SuFEx) reactions. acs.orgnih.gov

It is a compelling area of future research to investigate whether this compound undergoes a similar "dechlorosulfonylation" pathway. The discovery of such a reactivity mode would significantly expand its synthetic utility beyond that of a simple sulfonamide-forming reagent.

| Reactivity Mode | Driving Force | Typical Nucleophiles | Resulting Products |

| Sulfonyl Chloride Reaction (SuFEx-type) | Electrophilic Sulfur | Amines, Alcohols, Phenols | Sulfonamides, Sulfonate Esters |

| Defluorosulfonylation (deFS) | Ring Strain, Carbocation Formation | Amines, Heterocycles | 3-Substituted Azetidines |

| Ring-Opening | Ring Strain, Lewis Acid/Strong Nucleophile | Strong Nucleophiles | Acyclic Amines |

Untapped Applications in Chemical Synthesis and Functional Materials

The azetidine scaffold is increasingly recognized in drug discovery for its ability to impart favorable physicochemical properties to molecules. nih.govresearchgate.net The rigid, three-dimensional structure of the azetidine ring can improve metabolic stability, aqueous solubility, and cell permeability.

Potential Applications:

Medicinal Chemistry: this compound could serve as a valuable building block for synthesizing novel drug candidates. The sulfonamide linkage is a common feature in many pharmaceuticals, and incorporating the 1-methylazetidine moiety could lead to compounds with improved pharmacokinetic profiles. medwinpublishers.com It could be used to create novel GABA uptake inhibitors or other biologically active compounds. nih.gov

Functional Materials: Azetidines are being explored for applications in materials science, including the synthesis of polymers and energetic materials. rsc.orgresearchgate.net The reactivity of the sulfonyl chloride group allows for the grafting of the 1-methylazetidine unit onto polymer backbones or surfaces, potentially creating materials with unique thermal or electronic properties.

PROTACs and Chemical Probes: The development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools requires versatile linkers. Azetidine derivatives have been proposed as linker motifs, and this compound provides a reactive handle for incorporation into such molecules. nih.govchemrxiv.orgnih.gov

Interdisciplinary Research Opportunities

The study of this compound is not confined to synthetic organic chemistry. Its unique properties invite collaboration across multiple scientific disciplines.

Computational Chemistry: Theoretical studies can provide valuable insights into the stability and reactivity of this strained molecule. Density Functional Theory (DFT) calculations could be used to predict reaction pathways, compare the feasibility of "dechlorosulfonylation" versus standard nucleophilic substitution, and understand the electronic effects of the N-methyl group on the azetidine ring.

Chemical Biology: If the compound demonstrates unique reactivity, it could be developed into a chemical probe to study biological systems. For instance, its ability to react with specific nucleophiles in a cellular context could be exploited for protein labeling or activity-based protein profiling.

Polymer Science: Collaboration with polymer chemists could lead to the development of novel poly-sulfonamides incorporating the azetidine ring. These materials could exhibit enhanced properties such as improved thermal stability or altered solubility, driven by the rigid, polar nature of the azetidine moiety. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methylazetidine-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonation of 1-methylazetidine using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Key steps include:

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., ring-opening of the azetidine).

- Solvent selection : Use dichloromethane or tetrahydrofuran (THF) for improved solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from cold ether yields high-purity product. Monitor progress via TLC or HPLC .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm the azetidine ring structure and sulfonyl chloride moiety (e.g., sulfonyl group resonance at ~3.5–4.0 ppm in H NMR).

- FT-IR : Peaks at 1360–1380 cm (S=O asymmetric stretching) and 1170–1190 cm (S=O symmetric stretching) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H] for CHClNOS: 177.99 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements :

- Respiratory protection: NIOSH-approved organic vapor respirator.

- Gloves: Nitrile or neoprene gloves (JIS T 8116 standard).

- Eye protection: Chemical safety goggles (JIS T 8147) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl chlorides (e.g., tosyl chloride) in nucleophilic substitution reactions?

- Reactivity Profile :

- Steric Effects : The azetidine ring introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) compared to tosyl chloride.

- Electronic Effects : Electron-withdrawing sulfonyl group enhances electrophilicity, favoring reactions with amines or alcohols under mild conditions (0–25°C) .

- Experimental Design : Conduct kinetic studies (e.g., monitoring reaction rates via H NMR) with varying nucleophiles (primary/secondary amines, thiols) .

Q. What computational approaches can predict the regioselectivity of this compound in multi-step syntheses?

- Methods :

- DFT Calculations : Optimize transition-state geometries to identify favored reaction pathways (e.g., sulfonamide vs. sulfonate formation).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction outcomes (e.g., polar aprotic solvents stabilize charged intermediates) .

- Validation : Cross-reference computational results with experimental data (e.g., HPLC yields, NMR product ratios) .

Q. How can contradictory data on the stability of this compound in aqueous media be resolved?

- Analysis Framework :

- Variable Control : Test stability under varying pH (2–12), temperature (4–40°C), and solvent systems (e.g., buffered vs. unbuffered solutions).

- Degradation Products : Identify hydrolyzed products (e.g., sulfonic acid derivatives) via LC-MS and compare with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.